molecular formula C17H22F3NO3 B6696726 N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide

N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B6696726
M. Wt: 345.36 g/mol
InChI Key: DXCDGSZNBYCEPO-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is a complex organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a phenoxy group

Properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-11(16(23)21-14-6-2-12(10-22)3-7-14)24-15-8-4-13(5-9-15)17(18,19)20/h4-5,8-9,11-12,14,22H,2-3,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDGSZNBYCEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)CO)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide typically involves multiple steps, including the formation of the cyclohexyl and phenoxy groups, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to modify the cyclohexyl or phenoxy groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxyl derivative, while substitution reactions involving the trifluoromethyl group could produce various substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Shares the trifluoromethyl and phenoxy groups but differs in the cyclohexyl group.

    Trifluoromethyl ketones: Contain the trifluoromethyl group and are used in similar applications.

Uniqueness

N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to the combination of its cyclohexyl, trifluoromethyl, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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